molecular formula C5H5N3O B1679903 Pyrazinamide CAS No. 98-96-4

Pyrazinamide

Cat. No. B1679903
Key on ui cas rn: 98-96-4
M. Wt: 123.11 g/mol
InChI Key: IPEHBUMCGVEMRF-UHFFFAOYSA-N
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Patent
US09382246B2

Procedure details

The mixture of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate (87, 240 mg, 0.71 mmol), 4-(1-methylpiperidin-4-yl)aniline (280 mg, 1.42 mmol), fine-powder cesium carbonate (930 mg, 2.84 mmol), Pd(OAc)2 (32 mg, 0.14 mmol), BINAP (88 mg, 0.14 mmol) in 20 mL dioxane was degassed with nitrogen stream for 3 min. It was then stirred in 115° C. bath in nitrogen atmosphere for 2 hours. The mixture was cooled to RT, diluted with 100 mL EtOAc, and filtered. The filtrate was concentrated in vacuo and subjected to silica flash column using 0 to 15% MeOH in chloroform to isolate (R)-tert-butyl 1-(5-cyano-6-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazin-2-yl)piperidin-3-ylcarbamate (204) in >90% yield. It was dissolved in 30 mL MeOH and 3 mL DMSO. To it were added two NaOH solid bead (about 200 mg) and then 1 mL 30% H2O2. The mixture was stirred at RT for 2 hours, diluted with 10 mL MeCN, stirred for 5 min, and concentrated on rotavap. The residue was diluted with 120 mL EtOAc, washed with water, concentrated in vacuo to dryness to give crude (R)-tert-butyl 1-(5-carbamoyl-6-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazin-2-yl)piperidin-3-ylcarbamate (205). It was treated with 40 mL commercial 4N HCl in dioxane for 40 min, and concentrated in vacuo to afford crude (R)-5-(3-aminopiperidin-1-yl)-3-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazine-2-carboxamide (206) hydrochloride. Crude 206 hydrochloride (60 mg, 0.12 mmol) was dissolved in 3 mL DMF. To it were added DIEA (210 μL, 1.2 mmol) and dimethylcarbamoyl chloride (34 μL, 0.36 mmol). The mixture was stirred at RT for 1.5 hour, acidified with 0.3 mL TFA, and directly subjected to reverse phase prep HPLC using 5 mM HCl (aq) and neat MeCN as mobile phases to isolate (R)-5-(3-(3,3-dimethylureido)piperidin-1-yl)-3-(4-O-methylpiperidin-4-yl)phenylamino)pyrazine-2-carboxamide (207) as HCl salt (36 mg). MS found for C25H36N8O2 as (M+H)+ 481.2, (M−H)− 479.3. UV: λ=268, 277, 306, 336, 372 nm.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
34 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
Cl.CC[N:4]([CH:8]([CH3:10])C)[CH:5](C)[CH3:6].C[N:12](C)[C:13]([Cl:15])=[O:14].C(O)(C(F)(F)F)=O.C[N:25](C=O)C>CC#N>[N:25]1[CH:10]=[CH:8][N:4]=[CH:5][C:6]=1[C:13]([NH2:12])=[O:14].[ClH:15]

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
210 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
34 μL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)N
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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